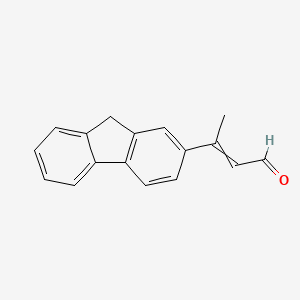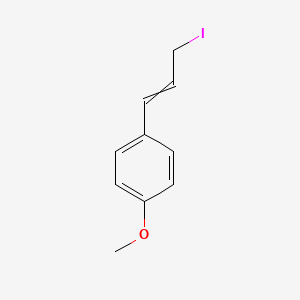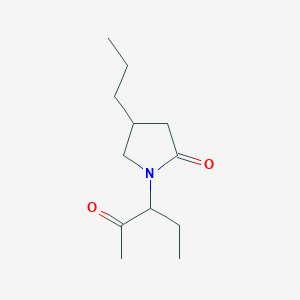![molecular formula C18H20FNO2 B14189392 (2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine CAS No. 920802-20-6](/img/structure/B14189392.png)
(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenylmethyl group attached to a morpholine ring. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-fluoroaniline with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the morpholine ring.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is unique due to the presence of both fluorophenyl and methoxyphenylmethyl groups attached to the morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Propriétés
Numéro CAS |
920802-20-6 |
|---|---|
Formule moléculaire |
C18H20FNO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(2R)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20FNO2/c1-21-17-7-5-14(6-8-17)12-20-9-10-22-18(13-20)15-3-2-4-16(19)11-15/h2-8,11,18H,9-10,12-13H2,1H3/t18-/m0/s1 |
Clé InChI |
VJXDRKILTMXBQO-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC(=CC=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)

![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)

![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)

![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)

![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

